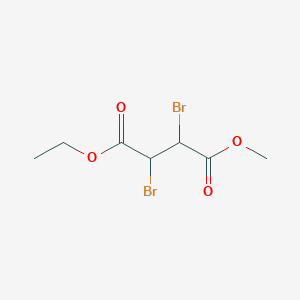
Ethyl methyl 2,3-dibromosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl 2,3-dibromosuccinate is an organic compound with the molecular formula C7H10Br2O4. It is a dibromo derivative of succinic acid esterified with both ethyl and methyl groups. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with succinic acid or its derivatives.
Esterification: The carboxylic acid groups of succinic acid are esterified using ethanol and methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Halogenation: The resulting diester undergoes halogenation with bromine to introduce bromine atoms at the 2 and 3 positions of the succinate ring.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over reaction conditions (temperature, pressure, and reactant concentrations) is maintained.
Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the dibrominated compound to its corresponding hydrocarbon derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Bromo-substituted alcohols or amines.
Scientific Research Applications
Ethyl methyl 2,3-dibromosuccinate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl methyl 2,3-dibromosuccinate exerts its effects depends on the specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Diethyl 2,3-dibromosuccinate: Similar structure but with two ethyl groups instead of one ethyl and one methyl group.
Methyl 2,3-dibromosuccinate: Similar structure but with only one methyl group.
Uniqueness: Ethyl methyl 2,3-dibromosuccinate is unique due to its mixed ester groups, which can influence its reactivity and applications compared to its homologs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C7H10Br2O4 |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
1-O-ethyl 4-O-methyl 2,3-dibromobutanedioate |
InChI |
InChI=1S/C7H10Br2O4/c1-3-13-7(11)5(9)4(8)6(10)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
POQFFCZQILVYAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


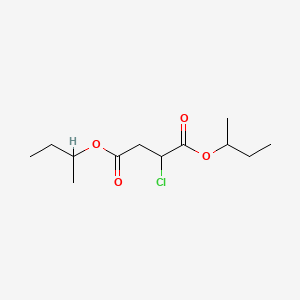
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B15349612.png)
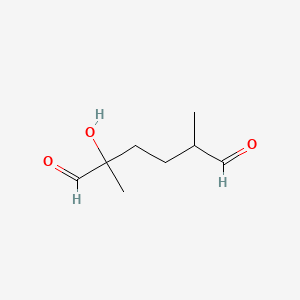

![Bis[(dimethylamino)methyl]phenol](/img/structure/B15349622.png)

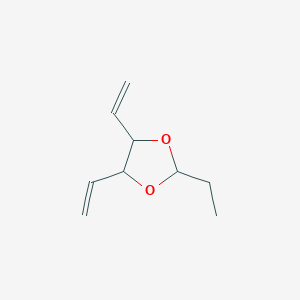
![7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15349634.png)
![2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol](/img/structure/B15349636.png)

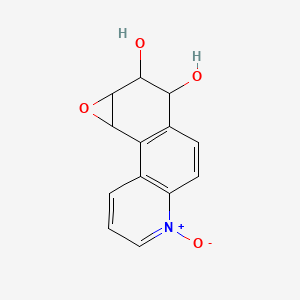

![5-[(sec-Butylmercapto)methyl]-5-ethylbarbituric acid](/img/structure/B15349659.png)

